Vicenin 2

Description

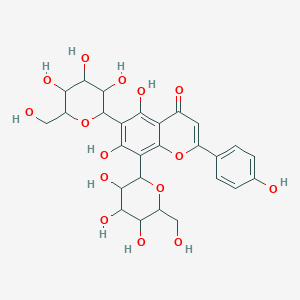

Structure

2D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAAVMJLAGNUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vicenin 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23666-13-9 | |

| Record name | Violantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicenin 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 236 °C | |

| Record name | Vicenin 2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vicenin-2: A Technical Overview of its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicenin-2, a flavonoid glycoside found in medicinal plants such as Ocimum sanctum (Tulsi), has emerged as a promising natural compound with significant anti-cancer properties.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which Vicenin-2 exerts its effects on cancer cells. It details the compound's impact on cell viability, its role in inducing apoptosis and cell cycle arrest, and its modulation of critical oncogenic signaling pathways. This guide is intended to serve as a resource for researchers and professionals in oncology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key mechanisms of action.

Inhibition of Cancer Cell Proliferation

Vicenin-2 has demonstrated cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in inhibiting cell proliferation.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Human Colon Cancer | 50 µM | [3][4][5] |

| NCI-H23 | Non-Small Cell Lung Cancer | Dose-dependent cytotoxicity observed (10-100 µM) | [6] |

| PC-3 | Prostate Cancer | Effective anti-proliferative effects noted | [7][8] |

| DU-145 | Prostate Cancer | Effective anti-proliferative effects noted | [7][8] |

| LNCaP | Prostate Cancer | Effective anti-proliferative effects noted | [7][8] |

Core Mechanisms of Action

Vicenin-2's anticancer activity is multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that promote cancer cell growth and survival.

Induction of Apoptosis

Vicenin-2 is a potent inducer of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway.[9] Treatment with Vicenin-2 leads to a significant upregulation of pro-apoptotic proteins and a concurrent downregulation of anti-apoptotic proteins.

Key molecular events include:

-

Upregulation of Bax: Promotes the permeabilization of the mitochondrial outer membrane.[3][5]

-

Downregulation of Bcl-2: An anti-apoptotic protein, its suppression allows for apoptosis to proceed.[3][5][10]

-

Release of Cytochrome C: From the mitochondria into the cytosol, a key step in apoptosome formation.[3][5]

-

Activation of Caspase-3: The primary executioner caspase that orchestrates the dismantling of the cell.[3][5]

Cell Cycle Arrest at G2/M Phase

A hallmark of Vicenin-2's action is its ability to halt the cell cycle at the G2/M transition phase, thereby preventing mitotic entry and cell division.[3][7][11] This arrest is associated with the modulation of key cell cycle regulatory proteins.

-

Quantitative Impact on HT-29 Cells: Treatment with 50 µM Vicenin-2 resulted in a significant accumulation of cells in the G2/M phase.

-

Molecular Changes:

Inhibition of Key Signaling Pathways

Vicenin-2 targets multiple oncogenic signaling pathways that are frequently dysregulated in cancer.

In colorectal cancer cells (HT-29), Vicenin-2 acts as a potent inhibitor of the Wnt/β-catenin pathway, which is crucial for proliferation and stem cell-like properties.[3][4]

-

Mechanism of Inhibition:

-

Decreases the expression of phosphorylated (inactive) Glycogen Synthase Kinase-3β (p-GSK-3β).[3][5]

-

Reduces levels of non-phosphorylated (active) β-catenin.[3][5]

-

Suppresses the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) reporter activity, indicating reduced transcriptional activity of β-catenin target genes like Cyclin D1.[3][4]

-

In prostate cancer cells, Vicenin-2 has been shown to inhibit the EGFR/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism.[7][8]

-

Mechanism of Inhibition:

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Vicenin-2.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1x10⁴ cells/well and culture for 16-24 hours.[5]

-

Treatment: Treat cells with various concentrations of Vicenin-2 (e.g., 0 to 150 µM) and a vehicle control (DMSO) for 24 and 48 hours.[5]

-

MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

Used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: Treat cells with Vicenin-2 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Lowry assay.[3]

-

SDS-PAGE: Separate 30-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[3]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, β-catenin, p-Akt) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).[3]

Cell Cycle Analysis by Flow Cytometry

Used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat 2x10⁵ cells with Vicenin-2 (e.g., 50 µM) for 18-24 hours.[7]

-

Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and incubate at -20°C for at least 24 hours.[4]

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[4]

-

Incubation: Incubate in the dark for 15-30 minutes at room temperature.[4]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content.

-

Data Analysis: Use software (e.g., Cell Quest) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

In Vivo Efficacy

Preclinical studies in animal models have corroborated the in vitro anticancer effects of Vicenin-2.

-

Prostate Cancer Xenograft Model: Oral administration of Vicenin-2 to mice with prostate cancer xenografts resulted in significant tumor regression. In combination with the chemotherapy drug docetaxel, it synergistically inhibited tumor growth.[7][8]

-

Oral Carcinogenesis Model: In a hamster model of DMBA-induced oral cancer, Vicenin-2 treatment prevented tumor incidence, reduced oxidative stress, and modulated the expression of proliferative (PCNA, Cyclin-D1) and apoptotic (Bax, Bcl-2) markers.[10]

Conclusion

Vicenin-2 is a natural flavonoid with potent and multi-targeted anticancer activity. Its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis via the intrinsic pathway, and arrest of the cell cycle at the G2/M phase. Furthermore, Vicenin-2 disrupts key oncogenic signaling pathways, including Wnt/β-catenin and EGFR/Akt/mTOR, which are critical for the growth and survival of various cancers. The demonstrated efficacy in both in vitro and in vivo models positions Vicenin-2 as a strong candidate for further preclinical and clinical development, both as a standalone therapeutic agent and in combination with existing chemotherapy drugs. This technical guide provides a foundational understanding for researchers aiming to explore the full therapeutic potential of this promising compound.

References

- 1. Vicenin-2 inhibits Wnt/β-catenin signaling and induces apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Vicenin-2 inhibits Wnt/β-catenin signaling and induces apoptosis in HT-29 human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-cancer Effects of Novel Flavonoid Vicenin-2 as a Single Agent and in Synergistic Combination with Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer effects of novel flavonoid vicenin-2 as a single agent and in synergistic combination with docetaxel in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Anticancer activity of Vicenin-2 against 7,12 dimethylbenz[a]anthracene-induced buccal pouch carcinoma in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vicenin-2: a potential radiosensitizer of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicenin-2: A Technical Guide to its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenin-2, a flavone C-glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular signaling pathways modulated by Vicenin-2 in its capacity as an anti-inflammatory agent. The primary focus is on the CaMKKβ-AMPK-SIRT1 axis, with additional discussion on its inhibitory effects on the NF-κB and MAPK signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for the cited research, and includes visualizations of the signaling cascades to support further investigation and drug development efforts.

Core Anti-inflammatory Signaling Pathways of Vicenin-2

Vicenin-2 exerts its anti-inflammatory effects through a multi-pronged approach, primarily by activating the CaMKKβ-AMPK-SIRT1 signaling cascade, which in turn inhibits the pro-inflammatory NF-κB pathway. It also demonstrates modulation of the MAPK signaling pathway.

The CaMKKβ-AMPK-SIRT1 Axis: A Primary Target

Recent studies have elucidated that a key mechanism of Vicenin-2's anti-inflammatory action involves the activation of the Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMP-activated protein kinase (AMPK)-Sirtuin 1 (SIRT1) axis.[1][2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the expression of SIRT1 is suppressed. Vicenin-2 treatment has been shown to restore SIRT1 levels.[1][3]

This restoration is not due to direct activation of SIRT1 by Vicenin-2.[1][3] Instead, Vicenin-2 is suggested to act as an activator of CaMKKβ, an upstream kinase of AMPK.[1][3] The subsequent activation of AMPK leads to the upregulation of SIRT1 expression and activity.[1][3] The activated SIRT1 then deacetylates and inhibits the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1]

The proposed signaling cascade is as follows:

Caption: Vicenin-2 activates the CaMKKβ-AMPK-SIRT1 pathway to inhibit NF-κB.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Vicenin-2 has been consistently shown to inhibit the activation of NF-κB.[1][4][5] This inhibition is a downstream effect of the CaMKKβ-AMPK-SIRT1 axis activation, where SIRT1 directly deacetylates and inactivates the p65 subunit of NF-κB.[1] By suppressing NF-κB, Vicenin-2 effectively reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][6]

Caption: Vicenin-2 inhibits NF-κB activation, preventing pro-inflammatory gene expression.

Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are also implicated in the inflammatory response. Vicenin-2 has been shown to prevent the overexpression of phosphorylated forms of ERK1, JNK, and p38 in response to inflammatory stimuli like UVB radiation.[7] This suggests that Vicenin-2 can interfere with MAPK signaling, contributing to its overall anti-inflammatory effect. The precise mechanism of how Vicenin-2 modulates MAPK pathways is still under investigation but is a critical area for future research.

Quantitative Data Summary

The anti-inflammatory effects of Vicenin-2 have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: Effect of Vicenin-2 on Pro-inflammatory Cytokine Expression in LPS-stimulated THP-1 Cells [1]

| Cytokine | Vicenin-2 Concentration (µM) | Fold Change vs. LPS Control (mRNA) | Fold Change vs. LPS Control (Secreted Protein) |

| TNF-α | 100 | ↓ (p < 0.05) | ↓ (p < 0.05) |

| 200 | ↓ (p < 0.0001) | ↓ (p < 0.001) | |

| IL-1β | 100 | ↓ (p < 0.05) | Not significant |

| 200 | ↓ (p < 0.0001) | ↓ (p < 0.001) | |

| IL-6 | 100 | ↓ (p < 0.05) | Not significant |

| 200 | ↓ (p < 0.001) | ↓ (p < 0.0001) |

Table 2: Effect of Vicenin-2 on Pro-inflammatory Enzyme Expression in LPS-stimulated THP-1 Cells [1]

| Enzyme | Vicenin-2 Concentration (µM) | Fold Change vs. LPS Control (mRNA) |

| iNOS | 100 | ↓ (p < 0.05) |

| 200 | ↓ (p < 0.01) | |

| COX-2 | 100 | ↓ (p < 0.01) |

| 200 | ↓ (p < 0.001) |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the anti-inflammatory effects of Vicenin-2.

Cell Culture and LPS Stimulation of THP-1 Monocytes

-

Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, THP-1 cells are seeded in appropriate culture plates and treated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified duration (e.g., 3-24 hours), depending on the endpoint being measured.[1]

-

Vicenin-2 Treatment: For anti-inflammatory assessment, cells are pre-treated with varying concentrations of Vicenin-2 (e.g., 100 µM and 200 µM) for 1-2 hours prior to the addition of LPS.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Vicenin-2 Hinders Pro-Inflammatory Response via Targeting the CaMKKβ-AMPK-SIRT1 Axis in Lipopolysaccharide-Stressed THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vicenin-2, a potential anti-inflammatory constituent of Urtica circularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Aggregative and Protective Effects of Vicenin-2 on Heat and Oxidative Stress-Induced Damage on Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Vicenin-2 ameliorates oxidative damage and photoaging via modulation of MAPKs and MMPs signaling in UVB radiation exposed human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicenin-2: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenin-2, a di-C-glycosylflavone of apigenin, is a promising natural compound with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. Its potential as a therapeutic agent has led to increased interest in its natural sources and efficient isolation methods. This technical guide provides a comprehensive overview of the primary natural sources of Vicenin-2, detailed methodologies for its extraction and isolation, and an exploration of the key signaling pathways it modulates.

Natural Sources of Vicenin-2

Vicenin-2 is distributed across various plant species. The primary sources, along with the plant parts containing the compound and their geographical locations, are summarized below.

| Plant Species | Family | Plant Part(s) | Geographical Distribution |

| Ocimum sanctum (Holy Basil) | Lamiaceae | Leaves | Indian subcontinent |

| Lychnophora salicifolia | Asteraceae | Leaves | Brazil |

| Urtica circularis | Urticaceae | Aerial parts | South America |

| Artemisia capillaris | Asteraceae | Whole plant | East Asia |

| Citrus species (e.g., Orange, Grapefruit) | Rutaceae | Peels, Juice | Worldwide |

Quantitative Analysis of Vicenin-2 in Natural Sources

The concentration of Vicenin-2 can vary significantly depending on the plant species, geographical location, and extraction method. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques for the quantification of Vicenin-2.

| Plant Species | Analytical Method | Vicenin-2 Concentration | Reference |

| Lychnophora species | UPLC-MS/MS | ~1.4 µg/mg in dried leaves | [1][2][3] |

| Ocimum genus | HPLC-PDA | Varies among species | [4] |

| Citrus species | LC-QTOF/MS | Varies among species and parts |

Experimental Protocols: Isolation and Purification of Vicenin-2

While specific, detailed preparative isolation protocols are often proprietary, a general workflow can be established based on published literature. The following is a composite methodology for the extraction and purification of Vicenin-2 from plant material.

Extraction

Objective: To extract Vicenin-2 and other flavonoids from the plant matrix.

Materials:

-

Dried and powdered plant material (e.g., leaves of Ocimum sanctum)

-

Methanol or Ethanol (95%)

-

Shaker or maceration setup

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Protocol:

-

Macerate the dried, powdered plant material (50 g) with 95% methanol by shaking for 24 hours.[5]

-

Filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Fractionation

Objective: To partition the crude extract and enrich the fraction containing Vicenin-2.

Materials:

-

Crude methanol extract

-

Distilled water

-

n-hexane

-

Ethyl acetate

-

Separatory funnel

Protocol:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate in a separatory funnel.

-

Collect the ethyl acetate fraction, which will be enriched with flavonoids, including Vicenin-2.

-

Evaporate the ethyl acetate to dryness to obtain the flavonoid-rich fraction.

Purification by Column Chromatography

Objective: To separate Vicenin-2 from other compounds in the enriched fraction.

Materials:

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Fraction collector

-

TLC plates for monitoring fractions

Protocol:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack the column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing Vicenin-2.

-

Pool the Vicenin-2 rich fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve high purity of Vicenin-2.

Materials:

-

Preparative HPLC system

-

C18 reverse-phase column

-

Mobile phase (e.g., a gradient of methanol and water with 0.1% formic acid)

-

Fraction collector

Protocol:

-

Dissolve the partially purified Vicenin-2 fraction in the initial mobile phase.

-

Inject the sample onto the preparative C18 column.

-

Elute with a suitable gradient of methanol in water (e.g., 30-70% methanol over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 340 nm) and collect the peak corresponding to Vicenin-2.

-

Evaporate the solvent from the collected fraction to obtain pure Vicenin-2.[6][7]

Crystallization

Objective: To obtain Vicenin-2 in a crystalline form.

Materials:

-

Purified Vicenin-2

-

Suitable solvent system for crystallization (e.g., ethanol-water mixture)

Protocol:

-

Dissolve the purified Vicenin-2 in a minimal amount of hot ethanol.

-

Slowly add water until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by refrigeration, to induce crystallization.

-

Collect the crystals by filtration and dry them under vacuum.

Signaling Pathways Modulated by Vicenin-2

Vicenin-2 exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development and therapeutic applications.

Anti-inflammatory Signaling Pathway (NF-κB)

Vicenin-2 has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By doing so, it can reduce the production of inflammatory mediators.

Caption: Vicenin-2 inhibits the NF-κB signaling pathway.

Cell Survival and Proliferation Signaling Pathway (PI3K/Akt)

Vicenin-2 can modulate the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.

Caption: Vicenin-2 inhibits the PI3K/Akt signaling pathway.

Antioxidant Response Signaling Pathway (Nrf2)

Vicenin-2 can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.

Caption: Vicenin-2 promotes the Nrf2 antioxidant response pathway.

Conclusion

Vicenin-2 is a readily available natural compound with significant therapeutic potential. This guide provides a foundational understanding of its primary natural sources and a general framework for its isolation and purification. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB, PI3K/Akt, and Nrf2, further underscores its importance in drug discovery and development. Further research is warranted to optimize preparative isolation protocols and to fully explore the clinical applications of this versatile flavonoid.

References

- 1. Mass Spectrometry of Flavonoid Vicenin-2, Based Sunlight Barriers in Lychnophora species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry of flavonoid vicenin-2, based sunlight barriers in Lychnophora species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of RP-HPLC Method for Vicenin-2, Orientin, Cynaroside, Betulinic Acid, Genistein, and Major Eight Bioactive Constituents with LC-ESI-MS/MS Profiling in Ocimum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of Flavonoids from Ocimum sanctum L. and its Docking Study as Angiotensin Converting Enzyme (ACE) Inhibitors [opensciencepublications.com]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mz-at.de [mz-at.de]

Vicenin-2 as an Inhibitor of the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers, particularly colorectal cancer.[1][2][3] Vicenin-2, a flavonoid naturally found in medicinal plants like Ocimum sanctum (holy basil), has emerged as a potent inhibitor of this pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of Vicenin-2, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis.[4][5] In the absence of a Wnt ligand, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin.[4][6][7] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[6]

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane.[6][8] This leads to the phosphorylation of LRP6 and the inhibition of GSK-3β activity.[6][9] As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and cyclin D1, which promote cell proliferation.[2][4]

Vicenin-2: Mechanism of Wnt/β-catenin Pathway Inhibition

Vicenin-2 exerts its inhibitory effect on the Wnt/β-catenin pathway primarily by modulating the activity of the destruction complex.[1][2] Studies have shown that Vicenin-2 decreases the levels of phosphorylated (inactive) GSK-3β.[1][2][3] This leads to an increase in the active form of GSK-3β, which can then phosphorylate β-catenin, leading to its degradation. Consequently, the nuclear accumulation of β-catenin is reduced, and the transcription of Wnt target genes is suppressed.[1][2]

Diagram: Wnt/β-catenin Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Vicenin-2 inhibits Wnt/β-catenin signaling and induces apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Convergence of Wnt, β-Catenin, and Cadherin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 | PLOS One [journals.plos.org]

Vicenin-2: A Technical Guide to its Modulation of Cytokine Expression for Therapeutic Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Vicenin-2, a naturally occurring bioflavonoid, has emerged as a significant modulator of the immune response, demonstrating potent anti-inflammatory properties. Its ability to regulate the expression of key pro-inflammatory cytokines suggests considerable therapeutic potential for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Vicenin-2's effects on cytokine expression, detailed experimental protocols for its study, and quantitative data on its efficacy. The focus is on the core signaling pathways, particularly the CaMKKβ-AMPK-SIRT1 axis, and its downstream impact on NF-κB-mediated cytokine transcription.

Core Mechanism: Inhibition of Pro-inflammatory Signaling

Vicenin-2 exerts its primary anti-inflammatory effects by intervening in key signaling cascades that lead to the production of pro-inflammatory cytokines. Research has elucidated a principal pathway involving the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which ultimately suppresses the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the expression of SIRT1 is markedly decreased. Vicenin-2 has been shown to restore SIRT1 levels.[1][2] This is not a direct activation but is achieved through an upstream kinase.[1][2] The mechanism is initiated by Vicenin-2's potential activation of Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), a known regulator of AMPK.[1][2] Activated AMPK, in turn, stimulates SIRT1 expression and activity.[1][2] The activated CaMKKβ-AMPK-SIRT1 axis converges on the NF-κB pathway. By preventing the phosphorylation and subsequent activation of NF-κB, Vicenin-2 effectively blocks its translocation to the nucleus, thereby inhibiting the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2]

Beyond this primary axis, Vicenin-2 has also been shown to modulate other pathways implicated in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It can prevent the overexpression of key MAPKs like p-ERK1, p-JNK, and p-p38, which are also involved in the inflammatory response.[3]

Quantitative Data on Cytokine Modulation

The efficacy of Vicenin-2 in reducing the expression and secretion of key pro-inflammatory cytokines has been quantified in in-vitro models. Studies using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells provide clear evidence of its dose-dependent inhibitory effects.

| Cytokine | Experimental Model | Treatment | Concentration | Result: mRNA Expression (Fold Change vs. LPS) | Result: Secreted Protein (Fold Change vs. LPS) |

| TNF-α | LPS-Stressed THP-1 Cells | Vicenin-2 | 100 µM | Decreased (p < 0.05)[1] | Decreased (p < 0.05)[1] |

| 200 µM | Decreased (p < 0.0001)[1] | Decreased (p < 0.001)[1] | |||

| IL-1β | LPS-Stressed THP-1 Cells | Vicenin-2 | 100 µM | Decreased (p < 0.05)[1] | Not significant[1] |

| 200 µM | Decreased (p < 0.0001)[1] | Decreased (p < 0.001)[1] | |||

| IL-6 | LPS-Stressed THP-1 Cells | Vicenin-2 | 100 µM | Decreased (p < 0.05)[1] | Not significant[1] |

| 200 µM | Decreased (p < 0.001)[1] | Decreased (p < 0.0001)[1] |

Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the anti-inflammatory effects of compounds like Vicenin-2. The following protocols outline the key methodologies for assessing its impact on cytokine expression in an in-vitro setting.

In-Vitro Inflammation Model: LPS-Stimulated THP-1 Cells

The human monocytic cell line THP-1 is a widely used and appropriate model for studying inflammatory responses.[4]

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified 5% CO2 atmosphere.

-

Plating: Seed the cells in appropriate culture plates (e.g., 24-well plates) at a density of approximately 2.0 x 10^6 cells/mL.[5]

-

Pre-treatment: Before inducing inflammation, starve the cells in a serum-free medium. Treat the cells with desired concentrations of Vicenin-2 (e.g., 100 µM and 200 µM) for a period of 1-2 hours.[1]

-

Inflammatory Stimulation: Introduce the inflammatory stimulus, typically Lipopolysaccharide (LPS) from E. coli, at a final concentration of 1 µg/mL to all wells except the negative control.[5]

-

Incubation and Collection:

-

For mRNA analysis , incubate the cells for a shorter period, typically 3 hours, post-LPS stimulation.[1] After incubation, centrifuge the plate and collect the cell pellets.

-

For secreted protein analysis , incubate for a longer period, such as 24 hours. After incubation, centrifuge and carefully collect the culture supernatant. Store samples at -80°C until analysis.

-

Cytokine mRNA Quantification: Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Isolate total RNA from the collected cell pellets using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform the qPCR using a suitable thermal cycler. The reaction mixture should contain cDNA template, forward and reverse primers for the target genes (TNF-α, IL-1β, IL-6) and a reference gene (e.g., β-actin), and a SYBR Green master mix.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the reference gene. Express results as a fold change relative to the LPS-only treated group.

Secreted Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA is a highly sensitive method for quantifying specific cytokine proteins in the collected cell culture supernatant.[6][7]

-

Plate Coating: Coat the wells of a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.[6]

-

Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add the collected culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[6]

-

Enzyme Conjugate: Wash the plate. Add an enzyme conjugate like Streptavidin-Horseradish Peroxidase (HRP) and incubate for 30 minutes.

-

Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

-

Reaction Stop & Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4). Measure the optical density at 450 nm using an ELISA plate reader.

-

Data Analysis: Generate a standard curve from the known standards. Use this curve to calculate the concentration of the cytokine in each sample.

Conclusion and Therapeutic Outlook

Vicenin-2 demonstrates robust and quantifiable anti-inflammatory activity by modulating cytokine expression at both the mRNA and protein levels. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway via the CaMKKβ-AMPK-SIRT1 axis, presents a compelling target for therapeutic intervention. The detailed protocols and quantitative data provided herein serve as a foundational guide for researchers and drug development professionals exploring Vicenin-2 and related flavonoids as potential treatments for a wide array of inflammatory disorders. Further investigation in pre-clinical animal models is a critical next step to validate these promising in-vitro findings.

References

- 1. mdpi.com [mdpi.com]

- 2. Vicenin-2 Hinders Pro-Inflammatory Response via Targeting the CaMKKβ-AMPK-SIRT1 Axis in Lipopolysaccharide-Stressed THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vicenin-2 ameliorates oxidative damage and photoaging via modulation of MAPKs and MMPs signaling in UVB radiation exposed human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular models in autoinflammatory disease research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Vicenin-2 in Apoptosis and Cell Cycle Arrest: A Technical Guide

Abstract

Vicenin-2, a flavone glycoside naturally occurring in medicinal plants such as Ocimum sanctum (Tulsi), has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties.[1][2] Emerging evidence has highlighted its potent anti-cancer effects, specifically its ability to induce programmed cell death (apoptosis) and halt cell proliferation by arresting the cell cycle. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Vicenin-2's action on apoptosis and cell cycle progression, with a focus on its role in modulating the Wnt/β-catenin signaling pathway. We consolidate quantitative data from key studies, present detailed experimental protocols, and visualize the core signaling and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring Vicenin-2 as a potential therapeutic agent against cancer.

The Pro-Apoptotic Activity of Vicenin-2

Vicenin-2 has demonstrated a significant ability to induce apoptosis in various cancer cell lines, primarily through the modulation of key signaling pathways and apoptosis-related proteins.

Inhibition of the Wnt/β-Catenin Signaling Pathway

A primary mechanism for Vicenin-2's pro-apoptotic effect in cancer is its inhibition of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancers like colorectal cancer (CRC).[1][3] Under normal conditions, a destruction complex involving Glycogen Synthase Kinase-3β (GSK-3β) phosphorylates β-catenin, targeting it for degradation.[4] In many cancers, this process is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates T-cell factor (TCF)/leukocyte erythroid factor (LEF) transcription factors, promoting the expression of proliferative genes like Cyclin D1.[3][4]

Vicenin-2 treatment has been shown to suppress the phosphorylated (inactive) form of GSK-3β.[4][5] This enhances the activity of GSK-3β, leading to the degradation of β-catenin. The subsequent reduction in nuclear β-catenin diminishes TCF/LEF reporter activity, indicating a successful blockade of the pathway.[1][2][5] This inhibition ultimately curtails the expression of downstream target genes responsible for proliferation.

Caption: Vicenin-2 inhibits the Wnt/β-catenin pathway by promoting GSK-3β activity.

Modulation of Intrinsic Apoptotic Proteins

Vicenin-2 directly influences the cellular machinery of apoptosis. Studies in HT-29 colon cancer cells and prostate cancer models show that treatment with Vicenin-2 leads to:

-

Upregulation of Pro-Apoptotic Proteins : A marked increase in the expression of Bax, a key protein that promotes mitochondrial outer membrane permeabilization.[4][5][6]

-

Downregulation of Anti-Apoptotic Proteins : A significant decrease in the levels of Bcl-2, a protein that normally sequesters Bax and prevents apoptosis.[4][5][6]

This shift in the Bax/Bcl-2 ratio facilitates the release of Cytochrome C from the mitochondria into the cytoplasm.[1][4] Cytoplasmic Cytochrome C then activates the caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.[1][4][7]

Caption: Vicenin-2 promotes apoptosis by altering the Bax/Bcl-2 ratio.

Vicenin-2 and Cell Cycle Arrest

In addition to inducing apoptosis, Vicenin-2 effectively halts cancer cell proliferation by causing cell cycle arrest, primarily at the G2/M transition phase.[1][8] Flow cytometry analysis of HT-29 cells treated with Vicenin-2 revealed a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population.[4][8] This arrest prevents cells from entering mitosis, thereby inhibiting the generation of new cancer cells.

The mechanism of this G2/M arrest is closely linked to the inhibition of the Wnt/β-catenin pathway. One of the key transcriptional targets of this pathway is Cyclin D1, which is crucial for G1/S phase progression. By downregulating β-catenin signaling, Vicenin-2 reduces the expression of Cyclin D1, contributing to overall cell cycle dysregulation.[1][6] This disruption, coupled with other potential effects on G2/M checkpoint proteins, results in a robust cell cycle blockade.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on Vicenin-2's effects on cancer cells.

Table 1: In Vitro Efficacy of Vicenin-2

| Cell Line | Parameter | Concentration | Time Point | Observed Effect | Citation(s) |

|---|---|---|---|---|---|

| HT-29 (Human Colon Cancer) | IC50 | 50 µM | 24 / 48 hours | Inhibition of cell growth | [1][2] |

| HT-29 (Human Colon Cancer) | Cell Cycle Arrest | 50 µM | 24 hours | 28.7% increase in G2/M phase population | [4] |

| HT-29 (Human Colon Cancer) | Cell Cycle Arrest | 50 µM | 48 hours | 74.06% increase in G2/M phase population | [4] |

| HT-29 (Human Colon Cancer) | Apoptosis | 50 µM | 24 / 48 hours | Increased early apoptosis (Annexin V-FITC) |[4][5] |

Table 2: Effect of Vicenin-2 on Protein Expression

| Protein | Effect | Cell Line / Model | Citation(s) |

|---|---|---|---|

| non-p-β-catenin | Downregulation | HT-29 | [1][5] |

| p-GSK-3β (inactive) | Downregulation | HT-29 | [1][4][5] |

| Cyclin D1 | Downregulation | HT-29, Hamster Oral Cancer | [1][6] |

| Bcl-2 | Downregulation | HT-29, Prostate Cancer, Hamster | [4][5][6][7] |

| Bax | Upregulation | HT-29, Prostate Cancer, Hamster | [4][5][6][7] |

| Cytochrome C | Upregulation | HT-29 | [1][4] |

| Caspase-3 | Upregulation / Activation | HT-29, Prostate Cancer | [4][5][7] |

| PCNA | Downregulation | Hamster Oral Cancer |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited studies.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Plate HT-29 cells at a density of 1 x 10⁴ cells/well in a 24-well plate.[4]

-

Starvation : After 24 hours, rinse cells and incubate in serum-free medium for 16 hours to synchronize the cells.[4]

-

Treatment : Treat cells with various concentrations of Vicenin-2 (e.g., 0-150 µM) for 24 or 48 hours.[2][4]

-

MTT Incubation : Aspirate the medium, wash cells with PBS, and add MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.[4]

-

Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Caption: Standard workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

-

Cell Preparation : Culture and treat cells with Vicenin-2 for the desired time points.

-

Harvesting : Harvest cells by trypsinization (for adherent cells) and wash with PBS.

-

Fixation : Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[9]

-

Staining : Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[10]

-

Incubation : Incubate in the dark for 30 minutes at 37°C.[11]

-

Analysis : Analyze the samples using a flow cytometer (e.g., FACS Calibur). The DNA content will be proportional to the PI fluorescence intensity.[4]

Caption: Protocol for cell cycle analysis using propidium iodide staining.

Apoptosis Detection (Annexin V-FITC Assay)

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer cell membrane.

-

Cell Preparation : Culture and treat cells as required.

-

Harvesting : Harvest approximately 1 x 10⁶ cells per sample and wash with PBS.[12]

-

Resuspension : Resuspend cells in 1X Annexin V Binding Buffer.

-

Staining : Add Annexin V-FITC and a viability dye (like Propidium Iodide) to the cell suspension.[12]

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[13]

Caption: Flow cytometry workflow for the detection of apoptosis via Annexin V.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction : Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5]

-

Quantification : Determine protein concentration using a standard method (e.g., BCA or Lowry assay).

-

Electrophoresis : Separate protein lysates by SDS-PAGE.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Probing : Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against target proteins (e.g., β-catenin, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) kit and quantify band density using software like ImageJ.[2][4]

Conclusion and Future Directions

Vicenin-2 demonstrates significant potential as an anti-cancer agent by concurrently inducing apoptosis and G2/M cell cycle arrest. Its primary mechanism of action in cancer cells involves the potent inhibition of the Wnt/β-catenin signaling pathway, which leads to the modulation of key proteins controlling cell survival and proliferation. The quantitative data clearly supports its efficacy in vitro, particularly in colon cancer models.

For drug development professionals and researchers, future investigations should focus on:

-

In Vivo Efficacy : Validating these in vitro findings in various animal cancer models to assess therapeutic efficacy, optimal dosage, and potential toxicity.

-

Combination Therapies : Exploring the synergistic effects of Vicenin-2 with conventional chemotherapy or other targeted therapies to enhance anti-cancer activity and overcome drug resistance.

-

Broader Mechanistic Studies : Investigating the role of Vicenin-2 in other critical cancer-related pathways, such as the PI3K/Akt/mTOR pathway, which has also been implicated in its activity.[8]

-

Pharmacokinetics and Bioavailability : Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Vicenin-2 to optimize its delivery and therapeutic potential.

This comprehensive guide provides a foundational understanding of Vicenin-2's role in apoptosis and cell cycle arrest, offering valuable insights for the continued exploration of this promising natural compound in oncology.

References

- 1. Vicenin-2 inhibits Wnt/β-catenin signaling and induces apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. β-Catenin Regulation during the Cell Cycle: Implications in G2/M and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vicenin-2 inhibits Wnt/β-catenin signaling and induces apoptosis in HT-29 human colon cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Anticancer activity of Vicenin-2 against 7,12 dimethylbenz[a]anthracene-induced buccal pouch carcinoma in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.bcm.edu [cdn.bcm.edu]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 13. researchgate.net [researchgate.net]

Vicenin-2 as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenin-2, a flavone C-glycoside found in various medicinal plants, has demonstrated potential as an inhibitor of the angiotensin-converting enzyme (ACE). This technical guide provides a comprehensive overview of the current scientific knowledge regarding vicenin-2's ACE inhibitory activity. It includes quantitative data on its inhibitory potency, a detailed representative experimental protocol for in vitro assessment, and a visualization of its proposed mechanism of action within the renin-angiotensin-aldosterone system (RAAS). This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiovascular therapeutics who are interested in the potential of natural compounds for the management of hypertension and related cardiovascular disorders.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1] The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[2] Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases.[3]

Vicenin-2, a bioactive flavonoid, has been identified as an orally active inhibitor of ACE.[4] This document synthesizes the available data on vicenin-2's ACE inhibitory properties, offering a technical resource for further investigation and development.

Quantitative Data: ACE Inhibitory Activity of Vicenin-2

The inhibitory potency of vicenin-2 against ACE has been quantified, providing a key metric for its potential therapeutic efficacy. This data is summarized in the table below.

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| Vicenin-2 | Angiotensin-Converting Enzyme (ACE) | 43.83 | Zhang YQ, et al. 2015[4] |

Table 1: In Vitro Inhibitory Potency of Vicenin-2 against Angiotensin-Converting Enzyme (ACE)

Experimental Protocol: In Vitro ACE Inhibition Assay

The following is a representative, detailed methodology for determining the in vitro ACE inhibitory activity of a compound like vicenin-2. This protocol is based on commonly employed spectrophotometric methods using the substrate hippuryl-histidyl-leucine (HHL).[4][5][6]

3.1. Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Vicenin-2 (or test compound)

-

Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Deionized water

-

Positive control: Captopril

-

Microcentrifuge tubes

-

Incubator or water bath (37°C)

-

Microplate reader or spectrophotometer (wavelength: 228 nm)

-

Centrifuge

3.2. Preparation of Solutions

-

ACE Solution: Prepare a stock solution of ACE in deionized water. The final concentration in the assay will typically be around 20 mU/mL.

-

HHL Solution: Dissolve HHL in the borate buffer to a final concentration of 5 mM.

-

Vicenin-2 Solutions: Prepare a stock solution of vicenin-2 in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not interfere with the enzyme activity). Create a series of dilutions to determine the IC50 value.

-

Captopril Solution: Prepare a stock solution and serial dilutions of captopril in deionized water to serve as a positive control.

3.3. Assay Procedure

-

Pre-incubation: In a microcentrifuge tube, add 50 µL of the vicenin-2 solution (or buffer for control, or captopril for positive control) and 50 µL of the ACE solution.

-

Incubate the mixture at 37°C for 10 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding 150 µL of the HHL solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the enzymatic reaction by adding 250 µL of 1 M HCl.

-

Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the reaction mixture. Vortex vigorously for 30 seconds to extract the hippuric acid (the product of the enzymatic reaction).

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Sample Preparation for Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen or by air drying.

-

Re-dissolve the dried residue in 1 mL of deionized water.

-

Measurement: Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer or microplate reader.

3.4. Data Analysis

The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (with no inhibitor).

-

A_sample is the absorbance of the sample with vicenin-2.

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the different concentrations of vicenin-2.

Signaling Pathways and Experimental Workflows

4.1. The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The following diagram illustrates the established RAAS pathway and highlights the point of intervention for an ACE inhibitor like vicenin-2.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Vicenin-2 on ACE.

4.2. Experimental Workflow for In Vitro ACE Inhibition Assay

The logical flow of the experimental protocol described in Section 3 is visualized in the following diagram.

Caption: Workflow for the in vitro determination of ACE inhibitory activity.

Conclusion

Vicenin-2 demonstrates clear in vitro inhibitory activity against the angiotensin-converting enzyme, with a reported IC50 value of 43.83 μM.[4] This positions vicenin-2 as a promising natural compound for further investigation in the context of hypertension and cardiovascular disease. The provided experimental protocol offers a robust framework for the in vitro assessment of its ACE inhibitory potential. Future research should focus on elucidating the precise molecular interactions between vicenin-2 and the active site of ACE through molecular docking and crystallographic studies. Furthermore, in vivo studies are warranted to evaluate the antihypertensive efficacy, pharmacokinetic profile, and safety of vicenin-2. This technical guide serves as a valuable starting point for researchers dedicated to exploring the therapeutic potential of this and other C-flavone glycosides.

References

Pharmacological Profile of Vicenin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenin-2, a flavone glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of Vicenin-2, summarizing its multifaceted effects, underlying mechanisms of action, and key quantitative data from preclinical studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Vicenin-2, chemically known as apigenin-6,8-di-C-glucoside, is a naturally occurring bioflavonoid isolated from a variety of plant species, including Ocimum sanctum (Tulsi) and Urtica circularis.[1] Preclinical research has revealed a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, and photoprotective effects.[2] This document details these activities, the associated signaling pathways, and the experimental methodologies used in their investigation.

Anti-inflammatory Activity

Vicenin-2 has demonstrated potent anti-inflammatory effects across various experimental models. It has been shown to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Mechanism of Action

Vicenin-2 exerts its anti-inflammatory effects through the modulation of several signaling cascades:

-

CaMKKβ-AMPK-SIRT1 Axis: In lipopolysaccharide (LPS)-stressed THP-1 cells, Vicenin-2 has been shown to activate the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK).[3] Activated AMPK then upregulates Sirtuin 1 (SIRT1), a deacetylase that plays a crucial role in suppressing inflammation.[3] This leads to a downstream reduction in the activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

-

NF-κB Signaling: Vicenin-2 directly inhibits the translocation of the p65 subunit of NF-κB to the nucleus in LPS-stimulated macrophages, thereby preventing the transcription of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

-

Polyphosphate-Mediated Inflammation: Vicenin-2 has been found to inhibit polyphosphate (polyP)-mediated vascular inflammatory responses. It attenuates polyP-induced barrier disruption, expression of cell adhesion molecules, and leukocyte adhesion and migration in human umbilical vein endothelial cells (HUVECs).[5]

Experimental Protocols

A representative experimental workflow for evaluating the anti-inflammatory effects of Vicenin-2 is outlined below.

Protocol for Anti-inflammatory Assay in THP-1 Cells: THP-1 cells are seeded and pre-treated with Vicenin-2 (e.g., 100 and 200 µM) for 30 minutes, with or without an AMPK inhibitor like dorsomorphin. The cells are then exposed to lipopolysaccharide (LPS) (e.g., 500 ng/mL) for a further 3 hours. The secretion of IL-6, IL-1β, and TNF-α into the supernatant is assessed using an enzyme-linked immunosorbent assay (ELISA).[3]

Anti-cancer Activity

Vicenin-2 has shown promising anti-cancer properties in various cancer cell lines, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action

-

Wnt/β-catenin Signaling: In HT-29 human colon cancer cells, Vicenin-2 inhibits the Wnt/β-catenin signaling pathway. It achieves this by decreasing the levels of phosphorylated (inactive) glycogen synthase kinase-3β (GSK-3β), which leads to a reduction in the accumulation of β-catenin in the nucleus.[6][7] This, in turn, downregulates the expression of downstream target genes like cyclin D1, resulting in cell cycle arrest at the G2/M phase and induction of apoptosis.[6][7]

-

STAT3 Signaling: In human hepatocellular carcinoma (HepG2) cells, Vicenin-2 acts as a novel inhibitor of the STAT3 signaling pathway. It has been shown to significantly inhibit the expression of STAT3 and its regulated proteins, including JAK1, JAK2, and AKT. This leads to a decrease in the levels of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle regulatory proteins (cyclin D1), and angiogenic proteins (VEGF), while increasing the levels of pro-apoptotic proteins (procaspase-3, PARP).[8]

-

Induction of Apoptosis: Across multiple cancer cell lines, Vicenin-2 has been observed to induce apoptosis. This is evidenced by increased activity of caspase-3, DNA fragmentation, and modulation of the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and cytochrome c release.[6][7][9]

Signaling Pathways

Experimental Protocols

MTT Assay for Cell Viability: HT-29 colon cancer cells are treated with various concentrations of Vicenin-2 (e.g., 0, 3.12, 6.24, 12.5, 25, 50, 100, and 150 µM). After the treatment period, the cells are incubated with MTT solution for 4 hours. The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated. For HT-29 cells, the IC50 of Vicenin-2 was determined to be 50 µM.[10][11]

Western Blot Analysis for Signaling Proteins: HT-29 cells are treated with Vicenin-2 (e.g., 50 µM). Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is probed with primary antibodies against proteins in the Wnt/β-catenin pathway (e.g., non-p-β-catenin, total-β-catenin, cyclin D1, p-GSK-3β, and total GSK-3β) and apoptosis-related proteins (e.g., Cytochrome C, Bax, Bcl-2, and caspase-3). After incubation with a secondary antibody, the protein bands are visualized.[11][12]

Antioxidant and Photoprotective Effects

Vicenin-2 exhibits significant antioxidant properties, protecting cells from oxidative damage induced by various stressors, including ultraviolet (UV) radiation.

Mechanism of Action

-

Radical Scavenging: Vicenin-2 directly scavenges free radicals, as demonstrated in DPPH and ABTS assays.[6]

-

Protection against Oxidative Stress: In human dermal fibroblasts (HDFs) exposed to UVB radiation, Vicenin-2 prevents the generation of reactive oxygen species (ROS), lipid peroxidation, and DNA damage.[13]

-

Modulation of MAPK and MMP Signaling: UVB radiation activates Mitogen-Activated Protein Kinases (MAPKs) such as p-ERK1, p-JNK, and p-p38, which in turn upregulate Activator Protein-1 (AP-1) and Matrix Metalloproteinases (MMPs) like MMP-2, MMP-9, and MMP-12, leading to photoaging. Vicenin-2 has been shown to prevent the overexpression of these MAPKs and MMPs in UVB-irradiated HDFs.[13]

-

Protection against Protein Fibrillation: Vicenin-2 has been shown to protect human serum albumin (HSA) from heat-induced fibrillation and aggregation.[14]

Experimental Protocols

DPPH and ABTS Radical Scavenging Assays: The antioxidant activity of Vicenin-2 can be evaluated by measuring its ability to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reduction in absorbance of the radical solution upon addition of Vicenin-2 is measured spectrophotometrically, and the EC50 value (the concentration required to scavenge 50% of the radicals) is calculated.[6]

Anti-diabetic Properties

Vicenin-2 has shown potential as an anti-diabetic agent by targeting key enzymes involved in glucose metabolism and inhibiting the formation of advanced glycation end products (AGEs).

Mechanism of Action

-

Enzyme Inhibition: Vicenin-2 strongly inhibits α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and rat lens aldose reductase (RLAR), all of which are therapeutic targets for managing diabetes and its complications.[15][16]

-

Anti-glycation Activity: Vicenin-2 inhibits the formation of both fluorescent and non-fluorescent AGEs, such as N(ε)-(carboxymethyl)lysine (CML), and reduces the level of fructosamine in a glucose-fructose-induced bovine serum albumin (BSA) glycation model.[15][16] It also suppresses glycation-induced protein oxidation.[15][16]

Quantitative Pharmacological Data

| Parameter | Target/Assay | Cell Line/System | Value | Reference |

| IC50 | Angiotensin-Converting Enzyme (ACE) | - | 43.83 µM | [3][9][17][18] |

| IC50 | Cell Viability (MTT Assay) | HT-29 (Colon Cancer) | 50 µM | [10] |

| Effective Concentration | Anti-inflammatory (Cytokine reduction) | THP-1 | 100-200 µM | [5] |

| EC50 | Antioxidant (DPPH Assay) | Urtica circularis aqueous extract | 52.5 µg/mL | [6] |

| EC50 | Antioxidant (DPPH Assay) | Urtica circularis ethanol extract | 396.3 µg/mL | [6] |

| Effective Concentration | Anti-aggregative (HSA fibrillation) | Human Serum Albumin | 12.5-25.0 µM |

Conclusion

Vicenin-2 is a promising natural compound with a wide range of pharmacological activities that are relevant to the treatment of various diseases, including inflammatory disorders, cancer, and diabetes. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development of Vicenin-2 as a novel therapeutic candidate. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. Vicenin-2, a potential anti-inflammatory constituent of Urtica circularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cancer effects of novel flavonoid vicenin-2 as a single agent and in synergistic combination with docetaxel in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vicenin 2 | RAAS | TargetMol [targetmol.com]

- 4. Anti-inflammatory effects of Vicenin-2 on dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Vicenin-2 inhibits Wnt/β-catenin signaling and induces apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Aggregative and Protective Effects of Vicenin-2 on Heat and Oxidative Stress-Induced Damage on Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound isolated from Artemisia capillaris exhibited potent anti-glycation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. doronscientific.com [doronscientific.com]

Vicenin-2 for Neuroprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenin-2, a flavone C-glycoside found in various medicinal plants, is emerging as a compound of significant interest in the field of neuroprotection. Its demonstrated anti-inflammatory, antioxidant, and anti-apoptotic properties in various biological systems suggest its potential as a therapeutic agent for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current research on Vicenin-2, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation into its neuroprotective effects.

Core Mechanisms of Action

Vicenin-2 exerts its protective effects through a multi-pronged approach targeting key pathways involved in cellular stress and survival.

Anti-inflammatory Effects

Vicenin-2 has been shown to significantly reduce the production of pro-inflammatory mediators. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS).[1][2] Recent studies have also implicated the CaMKKβ-AMPK-SIRT1 axis in the anti-inflammatory action of Vicenin-2.[3]

Antioxidant Properties

The antioxidant capacity of Vicenin-2 is a cornerstone of its protective effects. It effectively scavenges free radicals, including superoxide anions and hydroxyl radicals, thereby mitigating oxidative stress-induced cellular damage.[2][4] This activity is crucial in the context of neurodegenerative diseases, where oxidative stress is a major contributor to neuronal cell death.

Anti-apoptotic Activity

Vicenin-2 has demonstrated the ability to inhibit apoptosis (programmed cell death). It modulates the expression of key apoptosis-regulating proteins, leading to a decrease in pro-apoptotic factors like Bax and an increase in anti-apoptotic proteins like Bcl-2.[5] This regulation of the Bax/Bcl-2 ratio is critical for neuronal survival.

Key Signaling Pathways

Several signaling pathways are implicated in the biological activities of Vicenin-2. Understanding these pathways is crucial for elucidating its neuroprotective mechanisms.

-

GSK3β/PI3K/Akt Pathway: In studies on skin photoaging, Vicenin-2 was found to inhibit Glycogen Synthase Kinase 3β (GSK3β), a key regulator of various cellular processes. This inhibition leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a well-established pro-survival pathway that plays a critical role in neuronal health.[1]

-

MAPK/MMP Pathway: Vicenin-2 has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can prevent the over-expression of various MAPKs (p-ERK1, p-JNK & p-p38) and downstream matrix metalloproteinases (MMPs), which are involved in inflammation and tissue degradation.[6]

While direct evidence in neuronal models is still emerging, these pathways are highly relevant to neuroprotection, and their modulation by Vicenin-2 in other systems strongly suggests a similar role in the central nervous system.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Vicenin-2.

| Biological Activity | Model System | Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | Carrageenan-induced rat paw edema | 300 mg/kg (i.p.) | 41.5% inhibition of edema | [1] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stressed THP-1 cells | 100 µM and 200 µM | Decreased mRNA levels and release of TNF-α, IL-1β, and IL-6 | [3] |

| Antioxidant | Human Serum Albumin (HSA) fibrillation assay | 0.1–25.0 μM | Effectively thwarted heat-induced HSA fibrillation and aggregation | [2] |

| Antioxidant | Superoxide anion and hydroxyl radical scavenging assays | 25.0 - 100.0 µM | Reduced superoxide anion and hydroxyl radical damage | [2] |

| Anti-apoptotic | UVB-irradiated Human Dermal Fibroblasts (HDF) | Pre-treatment 1h before irradiation | Prevents ROS generation, TBARS, apoptotic changes, and DNA damage | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective potential of Vicenin-2.

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Neuronal Cell Culture

Objective: To determine the protective effect of Vicenin-2 against glutamate-induced neuronal cell death.

Cell Lines:

-